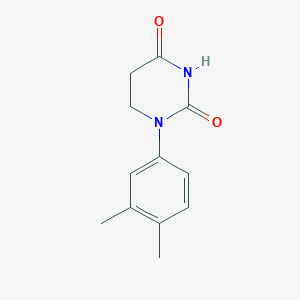
1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea under acidic conditions. For this specific compound, 3,4-dimethylbenzaldehyde, ethyl acetoacetate, and urea are used as starting materials. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid at reflux temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine and chlorinating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating diseases like cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione
- 1-(3,4-Dichlorophenyl)dihydropyrimidine-2,4(1H,3H)-dione
- 1-(3,4-Difluorophenyl)dihydropyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(3,4-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of two methyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for drug development.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-11(15)13-12(14)16/h3-4,7H,5-6H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTOBEAFEYMXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
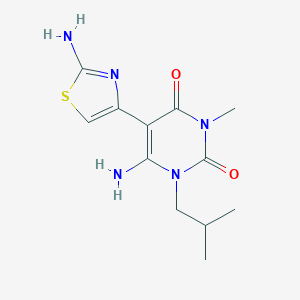
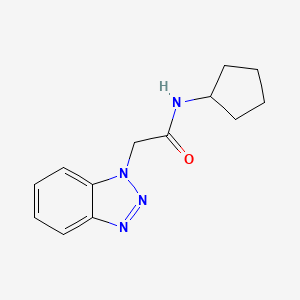
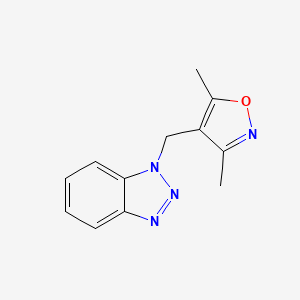
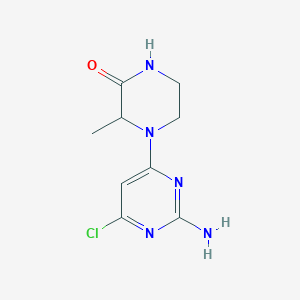
![2-Cyclopropyl-2-[(2-methyloxolane-3-carbonyl)amino]propanoic acid](/img/structure/B7600139.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylthiophene-3-carboxamide](/img/structure/B7600146.png)
![2-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7600152.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B7600159.png)
![N-[(3-chlorophenyl)methyl]-2-fluoro-4-methylbenzamide](/img/structure/B7600163.png)
![2-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B7600173.png)
![2-Methyl-2-[(4-methylthiadiazole-5-carbonyl)amino]butanoic acid](/img/structure/B7600187.png)
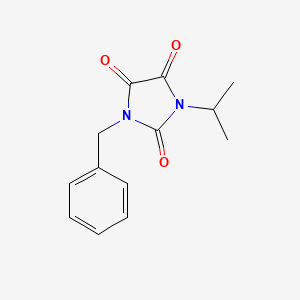
![1-[(1-Ethylpyrrolidin-3-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7600197.png)

